Benzyl 4-methylenepiperidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKVNIQHUASLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573572 | |
| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138163-12-9 | |
| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Transformations and Derivatizations of Benzyl 4 Methylenepiperidine 1 Carboxylate
Reactivity of the Exocyclic Alkene Moiety
The exocyclic double bond in benzyl (B1604629) 4-methylenepiperidine-1-carboxylate is susceptible to a variety of addition reactions, providing a gateway to 4-substituted piperidine (B6355638) scaffolds.
The catalytic hydrogenation of the exocyclic double bond is a common transformation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This process selectively reduces the alkene to an alkane, yielding the corresponding 4-methylpiperidine (B120128) derivative. The benzyl carbamate (B1207046) protecting group is generally stable under these conditions, allowing for selective modification of the alkene. However, under more forcing conditions, such as elevated temperature or pressure, or with certain catalysts like rhodium on carbon, the benzyl group of the carbamate can also be cleaved. nih.govresearchgate.net
| Reactant | Reagents and Conditions | Product | Notes |
| Benzyl 4-methylenepiperidine-1-carboxylate | H₂, Pd/C, solvent (e.g., ethanol, methanol) | Benzyl 4-methylpiperidine-1-carboxylate | Selective reduction of the exocyclic double bond. |
| This compound | H₂, Rh/C, solvent, elevated temperature/pressure | 4-Methylpiperidine | Reduction of the double bond and cleavage of the benzyl carbamate. researchgate.net |
This table is based on general principles of catalytic hydrogenation and may not reflect specific experimental results for this exact compound.
The electron-rich exocyclic double bond is reactive towards various electrophiles. Common electrophilic addition reactions include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in an inert solvent leads to the corresponding 4,4-dihalomethylpiperidine derivatives.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate, typically following Markovnikov's rule to yield the 4-(halomethyl)-4-methylpiperidine derivative.
Ozonolysis: Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the alkene and furnishes the corresponding 4-oxopiperidine derivative, benzyl 4-oxopiperidine-1-carboxylate. acs.org This ketone can then serve as a handle for further functionalization.
The exocyclic alkene can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions or [3+2] dipolar cycloadditions. These reactions are valuable for constructing more complex, fused-ring systems containing the piperidine core. The reactivity in these transformations is influenced by the electronic nature of the dienophile or dipole and the reaction conditions employed.
Functionalization of the Piperidine Nitrogen Atom
The N-benzyl carbamate group serves as a protecting group for the piperidine nitrogen, but its removal is a key step to enable further functionalization at this position.
The removal of the benzyl carbamate (Cbz or Z group) is a well-established transformation in organic synthesis. Several methods can be employed for the deprotection of this compound to yield 4-methylenepiperidine (B3104435).
Hydrogenolysis: This is the most common method for Cbz cleavage and is typically achieved by catalytic hydrogenation. researchgate.netmasterorganicchemistry.com Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), the benzyl C-O bond is cleaved, releasing toluene (B28343) and carbon dioxide, to afford the free secondary amine. researchgate.netmasterorganicchemistry.com This method is advantageous due to its mild and neutral reaction conditions. masterorganicchemistry.com
Acidic Cleavage: Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), can also be used to cleave the Cbz group. masterorganicchemistry.com However, these harsh conditions may not be compatible with other acid-sensitive functional groups in the molecule.
Lewis Acid-Mediated Cleavage: Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can facilitate the removal of the Cbz group. researchgate.net
| Starting Material | Reagents and Conditions | Product | Notes |
| This compound | H₂, Pd/C, solvent (e.g., Methanol) | 4-Methylenepiperidine | Standard hydrogenolysis conditions. google.comgoogle.com |
| This compound | 1-Chloroethyl chloroformate, then Methanol | 4-Methylenepiperidine hydrochloride | A two-step debenzylation process. google.com |
Once the piperidine nitrogen is deprotected, it can be readily functionalized through a variety of reactions, including:
N-Acylation: The secondary amine can be acylated using acyl chlorides, acid anhydrides, or activated esters in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding N-acyl-4-methylenepiperidines. researchgate.netarkat-usa.org Common acylating agents include acetyl chloride and benzoyl chloride.
N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent such as DMF or acetonitrile. researchgate.netechemi.com Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another effective method for N-alkylation. sciencemadness.org
N-Arylation: The piperidine nitrogen can be arylated using aryl halides or triflates under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) to provide N-aryl-4-methylenepiperidines.
These N-functionalization reactions significantly expand the synthetic utility of the 4-methylenepiperidine scaffold, allowing for the introduction of a wide array of substituents to modulate the biological and physicochemical properties of the final compounds.
Transformations of the Piperidine Ring Carbons
The carbon framework of the piperidine ring in this compound is amenable to several advanced synthetic manipulations, including direct functionalization of C-H bonds and alterations to the ring size itself.
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for elaborating the piperidine scaffold. Photoredox catalysis has emerged as a key technology in this area, enabling the activation of α-amino C-H bonds under mild conditions. For instance, a photoredox-catalyzed α-amino C–H arylation has been reported for highly substituted piperidine derivatives using electron-deficient cyano(hetero)arenes. acs.org This methodology, which proceeds with high diastereoselectivity, involves the formation of a radical intermediate through electron transfer processes. acs.org While not yet reported specifically for this compound, this approach highlights a potential pathway for introducing aryl groups at the C2 and C6 positions of the piperidine ring. The reaction typically employs an iridium-based photocatalyst and is notable for its ability to achieve a thermodynamic distribution of diastereomers through a subsequent epimerization process. acs.org
| Transformation | Reagents and Conditions | Product Type | Potential Application to Target Compound |
| α-Amino C-H Arylation | Ir(ppy)₃, cyano(hetero)arene, light | α-Arylated piperidine | Arylation at C2 and C6 positions |
This table presents a potential application of a known methodology to the target compound based on related literature.
Altering the size of the piperidine ring can lead to the synthesis of other valuable nitrogen-containing heterocycles. Ring contraction methodologies are of particular interest. Photomediated ring contractions of saturated heterocycles, including piperidines, have been developed as an unconventional strategy for molecular diversification. nih.gov This type of transformation, proceeding via a Norrish Type II-like mechanism, can convert α-acylated cyclic piperidines into cis-1,2-disubstituted cyclopentane (B165970) scaffolds under visible light irradiation. nih.gov The reaction demonstrates broad functional group tolerance, accommodating various substituents on the nitrogen-protecting group. nih.gov
Another approach to ring contraction is the Favorskii rearrangement of cyclic α-halo ketones, which can be accessed from the corresponding piperidones. Although this involves a multi-step sequence starting from a ketone derivative rather than directly from this compound, it represents a valid synthetic route to cyclopentane derivatives from a piperidine framework. chemistrysteps.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic ring opening. chemistrysteps.com
| Ring Transformation | Methodology | Key Intermediates | Resulting Scaffold |
| Ring Contraction | Photomediated (Norrish Type II) | Photoreactive ketone groups | cis-1,2-disubstituted cyclopentane |
| Ring Contraction | Favorskii Rearrangement | α-halo ketone, cyclopropanone | Cyclopentanecarboxylic acid derivative |
This table summarizes general methodologies for piperidine ring transformations.
Radical and Photochemical Reactions
The exocyclic double bond of this compound is a prime site for radical and photochemical transformations. These reactions can be used to introduce a variety of functional groups or to construct new ring systems.
One of the most powerful photochemical methods is the [2+2] cycloaddition, which can be used to form cyclobutane (B1203170) rings. nih.gov In the context of this compound, an intramolecular [2+2] photocycloaddition could potentially be employed if a suitable tethered alkene is introduced elsewhere in the molecule, leading to the formation of bicyclic piperidinone structures after further transformation. nih.gov Such reactions can be initiated by direct excitation or through the use of a photosensitizer. nih.gov
Radical-mediated cyclizations also offer a pathway to functionalize the piperidine ring. For example, intramolecular radical cyclization of 1,6-enynes can lead to the formation of polysubstituted alkylidene piperidines. nih.gov While this would require a more complex starting material derived from our target compound, it demonstrates the utility of radical cascades in building complex piperidine-containing structures. nih.gov
| Reaction Type | Substrate Feature | Potential Product | Key Technique |
| [2+2] Cycloaddition | Exocyclic double bond | Spirocyclic or fused cyclobutane | Photochemistry |
| Radical Cyclization | Exocyclic double bond | Functionalized piperidines | Radical initiator (e.g., triethylborane) |
This table outlines potential radical and photochemical reactions involving the exocyclic double bond.
Mechanistic Investigations and Theoretical Studies on Benzyl 4 Methylenepiperidine 1 Carboxylate Reactivity
Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)
Transition State Analysis and Reaction Energetics
Transition state analysis for reactions involving 4-methylenepiperidine (B3104435) derivatives, particularly those with N-alkoxycarbonyl substituents, reveals important details about their kinetic and thermodynamic properties. Studies on analogous N-protected systems provide a framework for understanding the reactivity of Benzyl (B1604629) 4-methylenepiperidine-1-carboxylate.
For instance, DFT calculations on the rotation of the carbamate (B1207046) group in an N-Boc-2-aryl-4-methylenepiperidine have been performed, which serves as an excellent model for the N-Cbz group in the title compound. acs.orgnih.gov The rotation of the protecting group is a key dynamic process that can influence the accessibility of reactive sites on the piperidine (B6355638) ring. Transition state calculations indicated that the rotation of the Boc group likely proceeds through the lowest energy transition state when the aryl group is in an equatorial position. acs.orgnih.gov The Gibbs free energy of activation for this process was calculated to be approximately 55 kJ/mol at 195 K. nih.gov This relatively low barrier suggests that the rotation of the carbamate group is a rapid process under typical reaction conditions. nih.gov
Detailed activation parameters have been determined through a combination of line shape analysis in variable-temperature NMR experiments and theoretical calculations. nih.gov These findings are critical for predicting the outcomes of stereoselective reactions where the orientation of the N-protecting group can dictate the facial selectivity of approaching reagents.
Table 1: Calculated Activation Parameters for Boc Group Rotation in a Model 4-Methylenepiperidine System
| Parameter | Value | Conditions |
| ΔG‡ | ~55 kJ/mol | 195 K |
| ΔH‡ | ~43 kJ/mol | - |
| ΔS‡ | ~ -63 J/K/mol | - |
| Data sourced from studies on a 2-aryl-N-Boc-4-methylenepiperidine analogue. nih.gov |
Conformational Analysis of the Piperidine Ring
Theoretical calculations on model 2-aryl-4-methylenepiperidines protected with a Boc group have shown that the minimum energy structures are achieved when the aryl group occupies an axial position. acs.orgnih.gov This preference is counterintuitive to the general understanding of piperidine conformational analysis where bulky groups prefer an equatorial position to minimize 1,3-diaxial interactions. In this case, the axial preference is attributed to specific electronic or steric interactions involving the N-protecting group and the other ring substituent. nih.gov
Of the possible rotamers for the axial conformer, the one where the carbonyl group of the Boc moiety is directed towards the benzylic proton was found to be slightly lower in thermal energy by approximately 170 J/mol. nih.gov This subtle energy difference highlights the complexity of the conformational landscape. The rapid ring flipping between axial and equatorial conformers, coupled with the rotation of the N-carbamate group, indicates a dynamic system at room temperature. nih.gov
Table 2: Conformational Energy Profile of a Model 2-Aryl-4-methylenepiperidine
| Conformation | Relative Energy | Key Structural Feature |
| Axial Rotamer 1 | Lowest Energy | Phenyl group is axial; Boc carbonyl points toward the benzylic proton. |
| Axial Rotamer 2 | + ~170 J/mol | Phenyl group is axial; Boc carbonyl points away from the benzylic proton. |
| Equatorial Transition State | Higher Energy | Phenyl group is equatorial; represents the transition state for Boc group rotation. |
| Data derived from DFT calculations on a 2-aryl-N-Boc-4-methylenepiperidine analogue. nih.gov |
Strategic Application of Benzyl 4 Methylenepiperidine 1 Carboxylate in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Scaffoldsnih.gov
The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. nih.gov Benzyl (B1604629) 4-methylenepiperidine-1-carboxylate is an exemplary starting material for the synthesis of a multitude of heterocyclic systems due to the strategic placement of its reactive exo-methylene group. This group acts as a linchpin for various chemical reactions, including cycloadditions and conjugate additions, facilitating the creation of more complex and functionally diverse piperidine-based structures.
Synthesis of Substituted Piperidines and Spiropiperidinesnih.govnih.gov
The exocyclic double bond in Benzyl 4-methylenepiperidine-1-carboxylate is an ideal handle for introducing a wide range of substituents at the C4-position of the piperidine ring. This transformation is crucial for exploring structure-activity relationships in drug discovery. Methods such as hydroboration-oxidation can convert the methylene (B1212753) group into a hydroxymethyl group, while ozonolysis can yield the corresponding ketone, N-Cbz-4-piperidone.
Furthermore, the electron-deficient nature of the double bond, when activated, makes it an excellent Michael acceptor. The conjugate addition of various nucleophiles, such as amines, thiols, and enolates, allows for the straightforward installation of diverse functional groups at the C4-position. masterorganicchemistry.com
The synthesis of spiropiperidines, a class of compounds with significant three-dimensional complexity and interest in medicinal chemistry, is a key application of this building block. nih.govbeilstein-journals.org Spirocyclic systems can be efficiently constructed through cycloaddition reactions where the exo-methylene group of this compound acts as the dienophile or dipolarophile. For instance, [3+2] cycloaddition reactions with azomethine ylides, generated in situ from isatins and amino acids, lead to the formation of complex spirooxindole-pyrrolidine frameworks. nih.govbeilstein-journals.orgnih.gov
Table 1: Selected Cycloaddition Reactions for Spirocycle Synthesis
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Isatin, Amino Acid, this compound | Spiro[piperidine-4,2'-pyrrolidine]-oxindole | beilstein-journals.org, nih.gov |
| [2+2] Cycloaddition | Isatin-imines, Aryloxy acetic acid | Spiro-β-lactam-oxindoles | nih.gov |
Formation of Condensed Piperidine Systems
Condensed (fused or bridged) piperidine systems represent another important class of heterocyclic scaffolds accessible from this compound. These rigid structures are of great interest in drug design as they can precisely orient substituents in three-dimensional space. The primary strategy for constructing these systems involves intramolecular cyclization reactions.
For example, a substituent introduced at the C4-position via reactions at the methylene group can subsequently react with the piperidine nitrogen or another part of the molecule to form a new ring. Tandem reactions, such as intramolecular aldol (B89426) cyclizations from substituted N-benzylpiperidine-4-one derivatives, have been shown to produce novel tricyclic heterocyclic systems. researchgate.net While direct examples starting from this compound are specific to particular research goals, the principle is broadly applicable. The exo-methylene group can participate as a dienophile in intermolecular or intramolecular Diels-Alder reactions, leading directly to the formation of fused ring systems.
Precursor to Complex Polycyclic Architectures (e.g., Spiro-azaindanes)nih.gov
The utility of this compound extends to the synthesis of highly complex, polycyclic molecules that are often challenging to assemble. Its ability to participate in cascade or tandem reactions makes it a powerful precursor for building intricate molecular frameworks in a convergent manner. Spiro-fused heterocycles are a prominent example, where the piperidine ring is fused to another carbo- or heterocyclic system at a single atom.
The synthesis of dihydrospiro[quinoline-2,4'-piperidines] has been reported through a two-step process starting from 4-piperidone (B1582916) derivatives, which are readily accessible from this compound. researchgate.net This involves the reaction of a 4-piperidone imine with an allyl Grignard reagent, followed by an acid-catalyzed intramolecular Friedel-Crafts alkylation. researchgate.net Although the synthesis of spiro-azaindanes from this specific precursor is not extensively documented, the established reactivity patterns strongly support its potential in accessing such structures through similar cycloaddition and intramolecular cyclization strategies. The construction of spirooxindoles, which are structurally related to spiro-azaindanes, is well-precedented. nih.govbeilstein-journals.orgnih.govjuniperpublishers.com
Development of Synthetic Routes to Key Pharmacophore Analogues
A major application of this compound is in the synthesis of analogues of key pharmacophores, particularly for drugs targeting the central nervous system. The N-benzyl-4-substituted piperidine core is a privileged scaffold found in numerous potent analgesics and cognitive enhancers. nih.govkcl.ac.uk
The compound is a strategic precursor to N-benzyl-4-formyl-piperidine, a crucial intermediate in the synthesis of Donepezil (Aricept), an acetylcholinesterase inhibitor used to treat Alzheimer's disease. kcl.ac.ukresearchgate.net The conversion of the methylene group to a formyl group can be achieved through methods like ozonolysis or a two-step hydroboration-oxidation/Swern oxidation sequence. researchgate.netprepchem.comgoogle.com
Table 2: Transformation of the Methylene Group for Pharmacophore Synthesis
| Starting Material | Reaction | Intermediate | Target Analogue Class | Reference |
|---|---|---|---|---|
| This compound | Ozonolysis or Hydroboration/Oxidation | Benzyl 4-formylpiperidine-1-carboxylate | Donepezil Analogues | kcl.ac.uk, researchgate.net |
| This compound | Epoxidation & Ring Opening | 4-Anilino-4-(hydroxymethyl)piperidine derivatives | Fentanyl Analogues | google.com, nih.gov |
Similarly, this precursor is valuable for synthesizing analogues of the potent opioid analgesic fentanyl. nih.govussc.gov The synthesis of fentanyl and its derivatives often starts from N-substituted-4-piperidones, which can be prepared from this compound. nih.govnih.gov The ability to functionalize the C4-position via the methylene group allows for the introduction of the characteristic anilino and propionamide (B166681) groups of fentanyl or the creation of novel 4,4-disubstituted analogues. nih.govgoogle.comresearchgate.net The N-Cbz group can be readily removed under hydrogenolysis conditions and replaced with the phenethyl group typical of fentanyl. nih.gov
Contribution to the Synthesis of Agrochemicals and Specialty Materials
The application of piperidine-containing compounds extends beyond pharmaceuticals into the realm of agrochemicals and specialty materials. The structural features of this compound make it a candidate for the development of new molecules in these fields.
In agrochemistry, there is a continuous need for novel fungicides and pesticides to combat resistance and improve environmental safety. A recent 2024 study highlighted the discovery of novel piperidine-containing thymol (B1683141) derivatives as highly potent antifungal agents for crop protection, demonstrating superior efficacy compared to some commercial fungicides. nih.gov The piperidine moiety was shown to be a crucial part of the pharmacophore, and versatile precursors like this compound are instrumental in the synthesis of such new agrochemicals. nih.govnih.gov
In the area of specialty materials, the exo-methylene group offers a site for polymerization. While specific studies on the polymerization of this compound are not widely reported, the potential for it to act as a monomer in addition or radical polymerization could lead to novel polymers with unique properties. Furthermore, its use in creating highly specific biochemical tools, such as PROTAC (Proteolysis-targeting chimera) degraders, has been noted. A recent study described a potent dual BET-kinase PROTOC degrader that incorporated a methylene piperidine ring as a linker component, highlighting its utility in constructing complex, functional molecules for advanced biological research. acs.org
Future Research Directions and Emerging Methodologies for Benzyl 4 Methylenepiperidine 1 Carboxylate
Development of Green Chemistry Approaches for Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. For Benzyl (B1604629) 4-methylenepiperidine-1-carboxylate, future efforts will concentrate on replacing traditional, often harsh, synthetic methods with more sustainable alternatives.
Key areas of development include:
Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. A promising future direction is the application of biocatalytic C-H oxidation, where enzymes can selectively introduce hydroxyl groups onto the piperidine (B6355638) ring. news-medical.net This would create new derivatives without the need for multi-step protection-deprotection strategies.
Aqueous Synthesis: Moving away from volatile organic solvents is a primary goal of green chemistry. Research into performing key synthetic steps, such as coupling reactions or the initial formation of the piperidine ring, in aqueous media is a significant area of interest. nih.gov For instance, the Wittig reaction, traditionally used to form the methylene (B1212753) group, could be adapted to water-based systems.
Greener Oxidation Systems: The oxidation of precursor molecules, such as the conversion of (1-benzyl-4-piperidyl)methanol (B150785) to the corresponding aldehyde, often relies on heavy-metal-based reagents. Future methodologies will likely favor systems like 2,2,6,6-tetramethyl-1-piperidone (TEMPO) with sodium periodate, which are more environmentally benign. google.com
Atom Economy: Reactions that maximize the incorporation of all starting materials into the final product are highly desirable. Methodologies like one-pot sequential reactions, which combine multiple synthetic steps without isolating intermediates, improve efficiency and reduce waste. mdpi.com
Table 1: Comparison of Traditional vs. Green Chemistry Approaches
| Synthetic Step | Traditional Method | Emerging Green Alternative | Green Advantage |
|---|---|---|---|
| Ring Functionalization | Multi-step protection, functionalization, deprotection | Direct biocatalytic C-H oxidation news-medical.net | Fewer steps, high selectivity, mild conditions |
| Solvent System | Dichloromethane, Toluene (B28343) prepchem.com | Aqueous media, ionic liquids nih.gov | Reduced VOCs, improved safety |
| Oxidation | Chromium-based reagents | TEMPO-based systems google.com | Avoidance of toxic heavy metals |
| Process Efficiency | Step-wise synthesis with isolation | One-pot sequential reactions mdpi.com | Reduced waste, time, and energy |
High-Throughput Experimentation and Automated Synthesis Platforms
To accelerate the discovery of new derivatives and optimize reaction conditions, high-throughput experimentation (HTE) and automated synthesis are becoming indispensable tools. nih.govchemrxiv.org These technologies allow for the parallel execution of a large number of experiments, enabling a vast amount of data to be generated quickly. nih.govchemrxiv.org
High-Throughput Experimentation (HTE): HTE workflows involve the miniaturization and parallelization of reactions in well-plate formats. chemrxiv.org For Benzyl 4-methylenepiperidine-1-carboxylate, HTE can be used to rapidly screen a wide array of catalysts, solvents, bases, and other reaction parameters for derivatization reactions, such as Suzuki couplings or hydroaminations. nih.govorganic-chemistry.org This data-rich approach significantly shortens the time required for reaction optimization compared to traditional one-factor-at-a-time methods. nih.gov
Automated Synthesis Platforms: The integration of robotics and flow chemistry enables the automated synthesis of molecules through multi-step sequences without manual intervention. nih.gov An automated platform could be programmed to synthesize this compound from its precursors and then perform a series of diversification reactions in a continuous flow system. researchgate.net This not only increases throughput but also improves reproducibility and allows for the exploration of reaction conditions, such as high temperatures and pressures, that are difficult to access in standard batch chemistry. researchgate.net
Table 2: Components and Advantages of an Automated HTE Platform
| Component | Function | Advantage |
|---|---|---|
| Liquid Handler | Dispenses precise, small volumes of reagents into microplates. | Miniaturization, speed, and precision. |
| Parallel Reactor | Heats and stirs multiple reactions simultaneously under controlled conditions. | High throughput for reaction screening and optimization. nih.gov |
| Robotic Arm | Moves plates between different modules of the platform. | Full automation, enabling 24/7 operation. nih.gov |
| Flow Chemistry Module | Performs continuous, multi-step synthesis. | Precise control over reaction time, temperature, and mixing; enhanced safety. researchgate.net |
| Analytical Module (e.g., LC-MS) | Automatically samples and analyzes each reaction mixture. | Rapid data acquisition for reaction outcome analysis. nih.gov |
Computational Design of Novel Reactions and Catalysts
Computational chemistry and machine learning are emerging as powerful predictive tools in chemical synthesis. Instead of relying solely on experimental trial and error, researchers can model reactions and screen potential catalysts in silico to guide laboratory work.
Catalyst Design: For transition-metal-catalyzed reactions involving the exocyclic double bond, Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and transition states. This allows for the rational design of ligands that could improve the efficiency or selectivity of a desired transformation, such as asymmetric hydrogenation or hydroformylation.
Reaction Prediction: Machine learning models, trained on large datasets of known chemical reactions, can predict the likely outcomes of reacting this compound with various reagents. This can help identify promising, and even counter-intuitive, reaction pathways for creating novel derivatives.
Virtual Screening: By computationally modeling the interaction of virtual derivatives of the core scaffold with biological targets like enzymes or receptors, researchers can prioritize the synthesis of compounds that are most likely to have desired biological activity. This approach streamlines the discovery process by focusing synthetic efforts on the most promising candidates. acs.org
Table 3: Application of Computational Tools in Synthesis Design
| Computational Tool | Application for this compound | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition states of a palladium-catalyzed cross-coupling reaction. | Designing a more efficient catalyst; understanding selectivity. |
| Molecular Dynamics (MD) | Simulating the conformational flexibility of the piperidine ring in different solvents. | Predicting how the molecule's shape influences its reactivity. |
| Machine Learning (ML) Models | Predicting the product of an unprecedented cycloaddition reaction. | Discovering novel reactions and expanding chemical space. chemrxiv.org |
| Virtual Docking | Screening virtual derivatives against a protein active site. | Prioritizing synthesis of compounds with high potential biological activity. acs.org |
Exploration of Unprecedented Reactivity Modes
The unique structural features of this compound—specifically the exocyclic alkene—offer opportunities for exploring reactivity beyond standard transformations. Future research will likely focus on leveraging this moiety in novel ways.
Cycloaddition Reactions: The methylene group can act as a reactive partner in various cycloaddition reactions. For example, dichlorocyclopropanation can be used to install a spirocyclic gem-dichlorocyclopropane, which can then be rearranged to form other complex spirocyclic systems. acs.org This opens a pathway to novel three-dimensional molecular architectures.
Radical Cross-Coupling: Modern methods involving nickel electrocatalysis can facilitate radical cross-coupling reactions. news-medical.net This could enable the direct coupling of the piperidine ring with a wide range of molecular fragments, a process that is difficult to achieve with traditional methods and offers a modular approach to building molecular complexity. news-medical.net
Asymmetric Transformations: The development of catalytic asymmetric reactions to transform the prochiral methylene group is a significant area for future work. This could include asymmetric hydrogenation to produce chiral 4-methylpiperidine (B120128) derivatives or asymmetric hydroamination to install chiral amine functionalities.
Tandem Reactions: The reactivity of the alkene can be combined with transformations at other parts of the molecule in a tandem or cascade sequence. For example, a hydroboration of the alkene could be followed by an in situ Suzuki coupling, creating complex 4-substituted piperidines in a single, efficient operation. organic-chemistry.org
Table 4: Novel Reactivity Modes and Potential Products
| Reactivity Mode | Reagents/Catalysts | Potential Product Class | Significance |
|---|---|---|---|
| Spiro-cyclopropanation | Dichlorocarbene | Spiro[piperidine-4,1'-cyclopropane] derivatives acs.org | Access to novel 3D scaffolds |
| Radical Cross-Coupling | Nickel electrocatalysis, radical precursors | C-H functionalized piperidine derivatives news-medical.net | Modular synthesis with non-traditional bonds |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts | Enantiomerically enriched 4-methylpiperidines | Creation of stereochemically defined compounds |
| Tandem Hydroboration-Coupling | Borane, Palladium catalyst, Aryl halide | 4-Arylmethyl-piperidine derivatives organic-chemistry.org | High-efficiency synthesis of complex molecules |
Q & A
Q. Table: Example Synthetic Procedure
| Parameter | Details |
|---|---|
| Starting Material | This compound |
| Reagent | Sulfonyl donor (e.g., MeSO₂PT) |
| Catalyst | Fe(acac)₃ |
| Solvent | Dichloromethane or THF |
| Purification | Column chromatography (silica gel) |
| Yield | 70% (for sulfone product) |
How should researchers handle and store this compound safely?
Basic Research Question
Handling :
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), OSHA-compliant goggles, and lab coats to prevent exposure .
- First Aid :
- Skin Contact : Wash immediately with soap and water for 15 minutes .
- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
Q. Storage :
- Keep in a cool (<25°C), dark, and dry environment.
- Store away from oxidizers and incompatible reagents (e.g., strong acids/bases) .
Q. Table: Safety Protocols
| Hazard Mitigation | Procedure |
|---|---|
| Respiratory Protection | Use EN 149-certified respirators |
| Skin Protection | Chemical-resistant gloves (nitrile) |
| Emergency Response | Immediate flushing for eye/skin exposure |
What analytical techniques are critical for characterizing this compound?
Advanced Research Question
Q. Table: Key NMR Assignments
| Chemical Shift (δ) | Assignment |
|---|---|
| 7.72–7.58 | Aromatic protons |
| 5.12 | Benzyl CH₂ |
| 1.05 | Methyl group |
How can researchers address contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Cross-Validation :
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Compare experimental data with computational predictions (e.g., DFT calculations).
- Crystallographic Resolution : Solve ambiguous stereochemistry via X-ray diffraction. SHELXL refinement can resolve bond-length discrepancies .
- Case Study : In sulfone derivatives, crystallography confirmed the methylene group’s environment, resolving NMR signal ambiguities .
What are the known hazards associated with this compound?
Basic Research Question
Advanced Research Question
- Catalyst Tuning : Optimize iron catalyst loading (e.g., 5–10 mol% Fe(acac)₃) .
- Donor Olefin Selection : Use electron-deficient sulfonyl donors for faster radical addition.
- Purification : Employ gradient elution in flash chromatography to isolate pure products .
How can computational tools aid in the structural analysis of derivatives?
Advanced Research Question
Q. Table: Computational Workflow
| Tool | Application |
|---|---|
| SHELXL | Crystal structure refinement |
| Mercury | Visualization of intermolecular interactions |
| DFT Calculations | Predict NMR/IR spectra for validation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
